molecular formula C18H20O4 B12384861 (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol

(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol

Cat. No.: B12384861
M. Wt: 300.3 g/mol
InChI Key: LHJCLTLPXXKFTJ-HNNXBMFYSA-N
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Description

The compound (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol is a complex organic molecule characterized by its unique structure, which includes multiple hydroxyl groups and a prop-2-enylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of hydroxyl groups and the prop-2-enylphenyl moiety. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpropane derivatives with hydroxyl groups, such as:

  • (2S)-3-[4-hydroxy-3-(4-hydroxyphenyl)phenyl]propane-1,2-diol
  • (2S)-3-[4-hydroxy-3-(4-methoxyphenyl)phenyl]propane-1,2-diol

Uniqueness

The uniqueness of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol lies in its specific structural features, including the prop-2-enylphenyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol

InChI

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2/t15-/m0/s1

InChI Key

LHJCLTLPXXKFTJ-HNNXBMFYSA-N

Isomeric SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C[C@@H](CO)O)O)O

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O

Origin of Product

United States

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